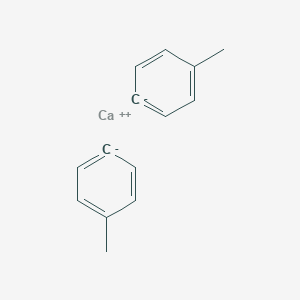

calcium;methylbenzene

Description

Historical Context and Evolution of Organocalcium Research in Aromatic Systems

The exploration of organocalcium compounds began around the same time as their now-ubiquitous organomagnesium counterparts, the Grignard reagents. rsc.org In 1905, Ernst Beckmann reported the synthesis of phenylcalcium iodide. wikipedia.org However, for many decades, organocalcium chemistry was largely overshadowed by the study of organolithium and organomagnesium compounds. wikipedia.orgresearchgate.net This was due to several factors, including the relatively lower reactivity of bulk calcium metal compared to magnesium and the higher reactivity and instability of the resulting organocalcium products. wikipedia.orgrsc.org Early reports of arylcalcium halides were often met with skepticism, with some studies suggesting the isolated products were actually adducts of calcium iodide with the solvent. wikipedia.org

A significant challenge that hampered early development was the discrepancy between the low reducing power of calcium metal and the high reactivity of the organocalcium compounds themselves, making their synthesis and isolation difficult. rsc.orgresearchgate.net The field saw a revival with the development of new synthetic strategies, such as the co-condensation of calcium vapor with organic halides and the use of highly activated Rieke calcium. More recently, transmetallation approaches and the use of well-defined ancillary ligands, like β-diketiminates (BDI), have provided access to a wider range of structurally characterized and reactive organocalcium species, including those with aromatic ligands. rsc.orgresearchgate.net

Contemporary Challenges and Renaissance in Organocalcium Chemistry with Aromatic Ligands

Despite recent progress, significant challenges remain in organocalcium chemistry. The synthesis of novel compounds is often complicated, and controlling the extreme sensitivity of these highly reactive species requires specialized techniques like in-situ generation or ball milling. researchgate.netrsc.org One of the key areas of interest and challenge is understanding the role of calcium's accessible d-orbitals, which are absent in lighter alkaline earth metals, and how they influence bonding and reactivity. wikipedia.org

The field is currently experiencing a renaissance, driven by the discovery of unique reactivity patterns that distinguish organocalcium compounds from their lighter congeners. researchgate.net A pivotal moment in this resurgence was the discovery that potent organocalcium nucleophiles could overcome the high electronic repulsion of the electron-rich π-system of benzene (B151609) to achieve direct nucleophilic alkylation, a transformation previously considered exceptionally difficult. nih.gov This surprising reactivity has opened new avenues for C-H functionalization of traditionally unreactive aromatic hydrocarbons. researchgate.netchemistryworld.com Researchers are now focused on expanding the scope of these reactions to other aromatic molecules like toluene (B28343) and naphthalene (B1677914) and harnessing the unique reactivity of these "heavier Grignard reagents" for catalysis and synthetic applications. researchgate.netchemistryworld.com

Scope and Significance of Calcium-Methylbenzene (Toluene) Systems in Chemical Research

The interaction between calcium and methylbenzene (toluene) is significant in several contexts. Toluene is a common solvent for organometallic reactions and can also act as a ligand or a substrate. rsc.orgacs.org The synthesis of calcium complexes with methylphenyl (tolyl) ligands has been achieved through methods like the reaction of a dimeric calcium hydride with arylmercuric reagents, yielding derivatives with ortho-, meta-, and para-methylphenyl groups. rsc.org

These calcium-methylbenzene systems are crucial for studying fundamental chemical principles. For instance, they provide a platform to investigate the mechanisms of nucleophilic aromatic substitution on arenes that lack activating groups. researchgate.netnih.gov The ability of organocalcium complexes to alkylate benzene and the potential for similar reactivity with toluene highlights their unusual nucleophilicity. researchgate.netchemistryworld.com Furthermore, the catalytic methylation of toluene using other reagents in the presence of calcium-containing materials is an area of active research, aiming to develop efficient methods for producing valuable chemical feedstocks like xylenes. acs.orgosti.gov The study of these systems pushes the boundaries of our understanding of chemical bonding and reactivity, particularly concerning the capabilities of main-group metals in mediating challenging organic transformations. researchgate.net

Structure

3D Structure of Parent

Properties

CAS No. |

30169-67-6 |

|---|---|

Molecular Formula |

C14H14Ca |

Molecular Weight |

222.34 g/mol |

IUPAC Name |

calcium;methylbenzene |

InChI |

InChI=1S/2C7H7.Ca/c2*1-7-5-3-2-4-6-7;/h2*3-6H,1H3;/q2*-1;+2 |

InChI Key |

NULBEVBBVKQNLP-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=[C-]C=C1.CC1=CC=[C-]C=C1.[Ca+2] |

Origin of Product |

United States |

Synthetic Methodologies for Calcium Methylbenzene Complexes and Analogous Organocalcium Compounds

Direct Metalation Approaches for Aromatic Ligands in Organocalcium Synthesis

Direct metalation offers a straightforward route to organocalcium compounds by reacting a suitable organic substrate with a calcium source.

Reactions of Alkyl and Aryl Halides with Activated Calcium Precursors

The reaction of alkyl or aryl halides with activated calcium is a fundamental approach to forming calcium-carbon bonds. libretexts.org The activation of calcium is crucial due to its lower reactivity compared to other alkaline earth metals like magnesium. wikipedia.org While early attempts to synthesize phenylcalcium iodide by reacting iodobenzene (B50100) with calcium shavings were met with debate, subsequent research has refined these methods. wikipedia.org The success of these reactions is often dependent on the nature of the halide and the solvent system employed. For instance, the reaction of 1-chlorooctane (B87089) with highly reactive calcium can be used to generate an organocalcium reagent. prepchem.com

The in situ generation of organocalcium reagents from organic bromides and iodides in THF has proven to be a mild and controllable method. rsc.org This approach avoids the need to isolate the highly reactive organocalcium intermediates, which are immediately consumed by the substrate. rsc.org However, organic chlorides and fluorides are generally not suitable for this method. rsc.org

| Reactant 1 | Reactant 2 | Solvent | Product | Key Observation |

| Iodobenzene | Calcium Shavings | Diethyl ether | Phenylcalcium iodide (debated) | Early reported synthesis, later questioned. wikipedia.org |

| 1-Chlorooctane | Highly Reactive Calcium | THF | Organocalcium reagent | Demonstrates the need for activated calcium. prepchem.com |

| Bromoethane/Iodoarenes | Calcium | THF | Intermediate organocalcium reagents | Mild, controllable in situ generation. rsc.org |

Mechanochemical Activation in Organocalcium Compound Synthesis

Mechanochemistry, which utilizes mechanical force to induce chemical reactions, has emerged as a powerful technique for synthesizing organocalcium compounds. vanderbilt.edu This solvent-free or low-solvent method can overcome some of the challenges associated with solution-phase synthesis, such as the high reactivity of organocalcium compounds with ethereal solvents. wikipedia.orgvanderbilt.edu By grinding reagents together, often with the aid of ball bearings in a mill, direct reactions between calcium and organic substrates can be achieved. vanderbilt.edu

This approach is particularly beneficial for main-group organometallics where the ionic metal-carbon bonds can be sensitive to coordinating solvents. vanderbilt.edu Mechanochemical generation of organocalcium compounds has been shown to be effective, even without a protective argon atmosphere, although its presence is beneficial to prevent hydrolysis and oxidation. rsc.org This method has been successfully applied to generate aryl barium nucleophiles from unactivated barium metal, suggesting its broader applicability to other alkaline-earth metals. acs.org

| Technique | Reactants | Conditions | Advantage |

| Ball Milling | Potassium salt of [1,3-(SiMe3)2C3H3]-, Metal Halide | Grinding | Overcomes issues with coordinating solvents. vanderbilt.edu |

| Mechanochemical iGAM | Iodoalkane/Iodoarene, Calcium | Shaking, room temperature | Reduced solvent usage, argon atmosphere beneficial but not mandatory. rsc.org |

Transmetalation and Metathesis Reactions in Calcium-Aryl Bond Formation

Transmetalation and metathesis reactions provide alternative pathways to calcium-aryl bonds, often offering better control and milder reaction conditions compared to direct metalation. wikipedia.org These methods involve the transfer of an organic group from a less electropositive metal to calcium.

Alkane/Arene Elimination Routes

Alkane or arene elimination reactions are driven by the formation of a stable, volatile byproduct, such as an alkane or arene. A notable example is the reaction of a dimeric β-diketiminato calcium hydride with terminal alkenes to produce alkyl calcium complexes, a reaction that can be slow but is driven to completion. chemistryworld.com This strategy has also been effectively used in organoscandium chemistry, where treatment of in situ generated Sc(CH2SiMe3)3·2THF with a diproteo ligand results in alkane elimination to yield an alkylscandium species. capes.gov.br While not directly involving calcium-methylbenzene, this illustrates the principle of alkane elimination in forming metal-carbon bonds.

Reactions with Organomercury or Organolithium Reagents

The use of organomercury and organolithium reagents is a well-established method for the synthesis of organocalcium compounds. google.comwikipedia.org For instance, diphenylmercury (B1670734) can react with metallic calcium in an inert solvent to produce calcium diphenyl. google.com However, due to the high toxicity of many organomercury compounds, this route is often less favored. rsc.org

Transmetalation from organolithium reagents to a calcium salt is a more common and versatile approach. wikipedia.orglibretexts.org These reactions are essentially salt metathesis reactions where the thermodynamic driving force is the formation of a stable lithium halide. wikipedia.org For example, bis(allyl)calcium complexes have been synthesized via salt metathesis involving allyl potassium and CaI2. wikipedia.org

| Organometallic Reagent | Calcium Source | Product | Reaction Type |

| Diphenylmercury | Metallic Calcium | Calcium diphenyl | Transmetalation google.com |

| Allyl potassium | CaI2 | Bis(allyl)calcium complex | Salt Metathesis wikipedia.org |

| Organolithium reagents | Calcium halides | Organocalcium compounds | Transmetalation/Salt Metathesis wikipedia.orggoogle.com |

Ligand Design Strategies for Stabilizing Calcium-Methylbenzene Species

The high reactivity of organocalcium compounds necessitates the use of stabilizing ligands. wikipedia.org Bulky ligands are particularly effective as they provide kinetic stabilization by sterically shielding the reactive calcium center. researchgate.net

β-diketiminate ligands, such as DIPP-nacnac (CH{(CMe)(2,6-iPr2C6H3N)}2), have proven to be highly effective in stabilizing a variety of organocalcium species, including hydrides, amides, and aryls. researchgate.netacs.org The stability of these complexes is often enhanced by the multidentate nature of the ligand, which binds strongly to the calcium ion and can prevent ligand scrambling and the formation of insoluble homoleptic species. researchgate.netacs.org The choice of substituents on the ligand is crucial; for instance, with amidinate ligands, only those with bulky aryl groups like DIPP (2,6-diisopropylphenyl) on the nitrogen atoms were found to form stable heteroleptic calcium amide precursors. acs.org The coordination of the aryl group of the ligand to the calcium center also appears to be a key stabilizing factor. acs.org

The design of ligands that can effectively encapsulate the large calcium ion is a continuing area of research aimed at controlling the reactivity and enabling the catalytic potential of organocalcium compounds. illinois.edu

Utilization of Sterically Demanding Ligands (e.g., Diketiminate, Iminophosphonamide Frameworks)

A key strategy to kinetically stabilize reactive organocalcium centers is the use of sterically bulky ligands. mdpi.com Among these, β-diketiminate (BDI, or NacNac) ligands have proven particularly effective. mdpi.comwgtn.ac.nzresearchgate.net These ligands, characterized by their N,N-chelation and the presence of large aryl groups on the nitrogen atoms, effectively shield the calcium center from unwanted reactions. mdpi.comresearchgate.net

The synthesis of β-diketiminato calcium complexes often involves salt metathesis reactions. mdpi.comwgtn.ac.nz For instance, reacting a lithium or potassium salt of a bulky β-diketiminate ligand with a calcium halide, such as calcium iodide (CaI₂), can yield the desired organocalcium complex. mdpi.comvanderbilt.edu The large steric profile of these ligands not only provides kinetic stability but also influences the geometry and coordination number of the resulting complex. mdpi.com

For example, the reaction of the proteo-ligand, ArNacnacH (where Ar can be a bulky group like 2,6-diisopropylphenyl), with n-butyllithium (nBuLi) generates the corresponding lithium β-diketiminate etherate complex. mdpi.com This lithium complex can then be used to transfer the bulky ligand to a calcium center. mdpi.com The use of increasingly bulky aryl groups on the β-diketiminate framework has been shown to stabilize even low-oxidation state calcium complexes. mdpi.com

Role of Ancillary Ligands and Coordinating Solvents (e.g., Toluene (B28343), THF, Ethers)

Ancillary ligands and coordinating solvents play a crucial role in the synthesis and stability of organocalcium compounds. researchgate.net These molecules coordinate to the calcium center, helping to satisfy its coordination sphere and prevent decomposition or aggregation.

Toluene and other aromatic solvents can act as coordinating solvents and have been observed to participate directly in complex formation. rsc.org For example, certain organocalcium complexes crystallize from benzene (B151609) with the aromatic solvent molecule incorporated into the structure. researchgate.net This interaction highlights the ability of the electron-rich π-system of aromatic rings to coordinate to the electropositive calcium center. nih.gov

Ethereal solvents like tetrahydrofuran (B95107) (THF) and diethyl ether (OEt₂) are commonly used in the synthesis of organocalcium compounds. rsc.orgrsc.org They are Lewis bases that can effectively solvate the calcium ion, leading to the formation of soluble and more stable adducts. rsc.org For instance, the synthesis of β-diketiminato lithium complexes often yields etherate adducts, such as [(TCHPNacnac)Li(OEt₂)]. mdpi.com Similarly, many β-diketiminato calcium complexes are isolated as THF adducts, for example, [(Dippnacnac)CaH(thf)]₂. researchgate.net The coordination of THF can, however, sometimes be detrimental to the catalytic activity of the complex by reducing the electrophilicity of the metal center. researchgate.net

The choice of solvent can significantly impact the outcome of a reaction. For the in situ generation of Grignard-type organocalcium reagents, THF is an appropriate solvent, whereas weaker bases like diethyl ether are less effective. rsc.org

Solvent Effects on Organocalcium Reactivity and Stability in Aromatic Media

The solvent medium has a profound effect on the reactivity, stability, and structure of organocalcium compounds. rsc.org The choice of solvent can influence reaction rates, product distribution, and even the nuclearity of the resulting complexes.

Ethereal Media (THF, THP) Influence on Organocalcium Solution Durability

Ethereal solvents such as tetrahydrofuran (THF) and tetrahydropyran (B127337) (THP) are crucial for the stability of many organocalcium species in solution. researchgate.net The coordination of these Lewis basic solvents to the calcium center helps to prevent ligand exchange and decomposition pathways.

The dimeric calcium hydride complex, [(BDI)Ca(μ-H)]₂, stabilized by bulky β-diketiminate ligands, has been extensively studied, and its THF adduct, [(BDI)Ca(THF)H]₂, demonstrates the importance of such solvent coordination for stability in solution. researchgate.netresearchgate.net While these ethereal solvents enhance durability, their strong coordination can also modulate the reactivity of the organocalcium compound. researchgate.net

Aromatic Solvent (Toluene, Benzene) Participation in Complex Formation

Aromatic solvents like toluene and benzene are not always inert bystanders in organocalcium chemistry. rsc.orgsolubilityofthings.com There are instances where these solvents directly participate in the formation of the final complex. For example, some β-diketiminate supported organocalcium complexes have been shown to crystallize from benzene with the solvent molecule acting as a bridging ligand between two calcium centers. researchgate.net

Furthermore, highly reactive organocalcium compounds have demonstrated the ability to mediate the nucleophilic alkylation of benzene, a reaction that is typically very difficult to achieve. nih.gov This reactivity underscores the significant interaction between the organocalcium species and the aromatic solvent. Density functional theory (DFT) calculations have suggested that the mechanism of this reaction may involve the formation of an unstabilized Meisenheimer complex as a transition state. nih.gov This direct functionalization of an aromatic C-H bond highlights the unique reactivity that can be accessed with potent organocalcium nucleophiles in aromatic media. nih.gov

Physicochemical Properties and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For organocalcium complexes, ¹H and ¹³C NMR are routinely used. acs.orgacs.org

In the ¹H NMR spectrum of a typical β-diketiminato calcium aryl complex, the signals for the ligand protons are observed, along with signals for the aryl group attached to the calcium. rsc.org For a calcium-methylbenzene (tolyl) complex, one would expect to see characteristic signals for the methyl group protons and the aromatic protons. In uncomplexed toluene (B28343), the methyl protons typically appear as a singlet around 2.3 ppm, while the aromatic protons appear in the 7.0-7.3 ppm region. docbrown.info Upon complexation to calcium, these chemical shifts can change significantly due to the electronic influence of the metal. For example, in the formation of a bimetallic calcium zincate complex in d8-toluene, newly formed methyl resonances associated with the metal centers appear at upfield chemical shifts of -0.71, -0.81, and -1.39 ppm. rsc.org

⁴³Ca NMR is a more specialized technique that directly probes the calcium nucleus. However, it is challenging due to the low natural abundance (0.135%) and low resonance frequency of the ⁴³Ca isotope. rsc.org Despite these difficulties, solid-state ⁴³Ca NMR can provide valuable information about the local coordination environment of the calcium ion, including coordination number and Ca-O distances in various materials. rsc.org

Table 2: Illustrative ¹H NMR Chemical Shifts (δ) for Toluene and Related Species

| Species | Group | Chemical Shift (ppm) | Multiplicity | Citation |

| Toluene (in CDCl₃) | -CH₃ | ~2.3 | Singlet | docbrown.info |

| Toluene (in CDCl₃) | Aromatic C-H | ~7.0 - 7.3 | Multiplet | docbrown.info |

| Methyl group in a Ca/Zn complex | Ca/Zn-CH₃ | -0.71, -0.81, -1.39 | Singlet | rsc.org |

This table is interactive. Data represents typical values and can vary with solvent and specific complex structure.

Other Spectroscopic and Analytical Techniques

Infrared (IR) spectroscopy can be used to identify characteristic vibrations in the molecule, such as C-H and C-C stretching frequencies of the methylbenzene ligand. The position of these bands can shift upon coordination to the calcium center.

Elemental analysis is a fundamental technique used to determine the empirical formula of a newly synthesized compound by measuring the mass percentages of its constituent elements. This is crucial for confirming the composition of the isolated calcium-methylbenzene complexes.

Reactivity and Potential Applications of Calcium Methylbenzene Systems

Reactivity Profile and Mechanistic Insights

Organocalcium compounds exhibit reactivity that can be likened to "heavy Grignard reagents," but they often function more as strong bases than their magnesium counterparts due to the higher polarity of the Ca-C bond. wikipedia.orgresearchgate.net A landmark discovery was the ability of certain dimeric β-diketiminate (BDI) supported organocalcium alkyls to perform nucleophilic alkylation of benzene (B151609), substituting a hydrogen atom. researchgate.netnih.gov This reaction proceeds at elevated temperatures (e.g., 60°C) and demonstrates the extraordinary nucleophilicity of the carbanionic group delivered by the calcium complex. nih.gov

Mechanistic studies, supported by density functional theory (DFT) calculations, suggest that the reaction with benzene proceeds through an unstabilized Meisenheimer complex, a key intermediate in nucleophilic aromatic substitution. nih.gov The calcium center coordinates the aromatic ring, which increases its susceptibility to nucleophilic attack by the alkyl group bound to the same or an adjacent calcium center. chemistryworld.com This type of reactivity, previously elusive for such an electron-rich aromatic like benzene, has been extended to other systems and opens the door for the functionalization of toluene (B28343) and other simple arenes. researchgate.netchemistryworld.com

Potential Applications in Catalysis and Materials Science

While the field is still developing, the unique reactivity of organocalcium compounds suggests significant potential in catalysis. Their strong basicity and nucleophilicity make them candidates for catalysts in polymerization reactions, such as the stereoselective polymerization of lactide. wikipedia.org The ability to activate C-H bonds in unreactive hydrocarbons like benzene and toluene is of great interest for developing new catalytic cycles for fine chemical synthesis. researchgate.netnih.gov

In materials science, calcium compounds like calcium oxide have been studied for their role in the thermal reactions of aromatics. osti.gov While not involving the formation of discrete organometallic complexes, these studies show that calcium-based materials can influence the cracking and transformation of compounds like toluene at high temperatures. osti.gov The development of environmentally friendly detergents based on calcium oleates, synthesized in solvents like toluene, is another area where the chemistry of calcium and organic molecules intersects with materials applications. researchgate.net As a non-toxic and earth-abundant metal, calcium presents an attractive alternative to more expensive or toxic heavy metals often used in catalysis. rsc.orgresearchgate.net The future development of organocalcium chemistry, particularly involving aromatic systems, holds promise for more sustainable and novel chemical processes. researchgate.net

Theoretical and Computational Chemistry Approaches to Calcium Methylbenzene Interactions

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Energetics

Density Functional Theory (DFT) has emerged as a powerful method for investigating the electronic structure and reactivity of chemical systems. mdpi.comresearchgate.net It offers a balance between computational cost and accuracy, making it well-suited for studying the complex interactions in calcium-aromatic systems.

Transition State Analysis for Calcium-Aromatic Transformations

Understanding the mechanisms of chemical reactions involving calcium and aromatic compounds like methylbenzene is crucial for controlling their outcomes. Transition state theory (TST) combined with DFT calculations allows for the identification and characterization of transition states, which are the highest energy points along a reaction pathway. youtube.comnih.gov By analyzing the geometry and energy of these transient structures, chemists can gain insights into the feasibility and kinetics of various transformations. mdpi.comresearchgate.net

For instance, in the context of calcium-catalyzed reactions, identifying the transition state for a particular step, such as the activation of a C-H bond in methylbenzene by a calcium species, can reveal the energy barrier for that process. This information is critical for predicting reaction rates and understanding how different factors, such as the solvent or ligands, might influence the reaction's progress. mdpi.com The search for and verification of the transition state is a key focus in DFT calculations of reaction pathways. mdpi.com

Ligand Effects on Reactivity: A Computational Perspective

The reactivity of a metal center is profoundly influenced by the ligands attached to it. nih.govacs.org In the case of calcium-aromatic systems, computational studies can systematically investigate how different ligands affect the reactivity of the calcium atom towards methylbenzene. By modeling complexes with various ligands, researchers can assess their electronic and steric effects on the reaction energetics.

For example, DFT calculations can quantify how electron-donating or electron-withdrawing ligands alter the charge on the calcium center, thereby modulating its interaction with the π-system of methylbenzene. nih.gov This computational screening can guide the rational design of new calcium-based catalysts with enhanced reactivity or selectivity for specific transformations involving aromatic hydrocarbons. The interaction between metal ions and ligands can significantly influence the electronic charge density of the aromatic ring. nih.gov

Quantum Chemical Descriptors for Bonding Analysis in Organocalcium-Aromatic Systems

To gain a deeper understanding of the nature of the chemical bonds in organocalcium-aromatic systems, various quantum chemical descriptors are employed. These tools provide a quantitative and conceptual framework for analyzing the intricate electronic interactions at play.

EDA-NOCV Analysis of Calcium-Carbon Bonding Character

Energy Decomposition Analysis (EDA) combined with Natural Orbitals for Chemical Valence (NOCV) is a powerful method for dissecting the nature of a chemical bond. vu.nlresearchgate.netrsc.org The EDA-NOCV approach partitions the total interaction energy between two molecular fragments—in this case, a calcium species and methylbenzene—into physically meaningful components: electrostatic interaction, Pauli repulsion, and orbital interaction. d-nb.info

The orbital interaction term can be further decomposed into contributions from different types of orbitals (e.g., σ, π), providing a detailed picture of the covalent character of the calcium-carbon bond. nih.gov This analysis can reveal whether the bond is primarily ionic or covalent and can quantify the extent of electron sharing between the calcium and the aromatic ring. vu.nlnih.gov The flexibility of the EDA-NOCV method allows for the selection of interacting fragments to better describe the bond. vu.nlrsc.org

Table 1: Illustrative EDA-NOCV Results for a Hypothetical Calcium-Methylbenzene Complex

| Interaction Component | Energy (kcal/mol) | Percentage of Total Attraction |

| Total Interaction Energy | -50.0 | 100% |

| Electrostatic Interaction | -70.0 | 70% |

| Pauli Repulsion | 40.0 | - |

| Orbital Interaction (Covalent) | -20.0 | 30% |

| σ-Donation (Methylbenzene to Ca) | -15.0 | 22.5% |

| π-Back-donation (Ca to Methylbenzene) | -5.0 | 7.5% |

This is a hypothetical table to illustrate the type of data obtained from EDA-NOCV analysis and does not represent actual experimental or computational results.

QTAIM and NCI Analyses of Non-Covalent Interactions (e.g., Cation-π, Host-Guest)

The Quantum Theory of Atoms in Molecules (QTAIM) and the Non-Covalent Interaction (NCI) index are computational tools used to identify and characterize non-covalent interactions, which are crucial in understanding the structure and stability of molecular complexes. scirp.orgresearchgate.netfrontiersin.org

QTAIM analyzes the topology of the electron density to locate bond critical points (BCPs) between atoms, which are indicative of an interaction. The properties of the electron density at these points can reveal the nature of the interaction, distinguishing between shared (covalent) and closed-shell (non-covalent) interactions. scirp.org

The NCI index is a method for visualizing weak interactions in real space. nih.gov It is based on the electron density and its derivatives and can reveal the presence of attractive van der Waals interactions, repulsive steric clashes, and hydrogen bonds. nih.gov In the context of calcium-methylbenzene, NCI analysis can be particularly useful for visualizing the cation-π interaction between the Ca²⁺ ion and the aromatic ring of methylbenzene. This provides a qualitative and intuitive picture of where these crucial non-covalent forces are acting. researchgate.net

Molecular Dynamics Simulations for Solution-Phase Behavior of Calcium-Aromatic Complexes

While gas-phase calculations provide fundamental insights, the behavior of chemical species in solution can be significantly different due to the influence of solvent molecules. nih.gov Molecular dynamics (MD) simulations are a computational technique used to study the time evolution of a system of atoms and molecules. mdpi.com By simulating the movement of a calcium-aromatic complex in a solvent box, researchers can investigate its dynamic behavior and stability in a more realistic environment. nih.gov

MD simulations can provide information on:

The structure and dynamics of the solvation shell around the complex. researchgate.net

The stability of the calcium-aromatic interaction in the presence of solvent molecules.

The conformational changes of the complex over time. nih.gov

These simulations rely on force fields, which are sets of parameters that describe the potential energy of the system. nih.gov For accurate results, it is crucial to use force fields that are specifically parameterized for the system of interest, including the metal ion and the aromatic ligand. nih.gov

Rational Design and Prediction of Novel Calcium-Methylbenzene Catalysts and Reagents

The rational design of catalysts and reagents at the molecular level represents a paradigm shift from traditional trial-and-error discovery methods. By leveraging theoretical and computational chemistry, it is possible to predict the properties and reactivity of novel chemical structures before their synthesis, thereby accelerating the development of new and efficient chemical technologies. researchgate.netcaltech.edu This approach is particularly valuable for designing catalysts based on earth-abundant metals like calcium, aiming to replace more expensive and toxic heavy metals. The interaction between calcium and methylbenzene (toluene) provides a fertile ground for the in-silico design of novel catalysts and reagents.

Computational methods, especially Density Functional Theory (DFT), are central to the rational design process. mdpi.comyoutube.com DFT calculations allow for the accurate prediction of molecular geometries, electronic structures, and reaction energetics. nih.gov In the context of calcium-methylbenzene systems, these calculations can elucidate the nature of the bonding between the calcium center and the methylbenzene ligand, including the influence of the methyl group on the electronic properties of the aromatic ring and its interaction with the metal.

The design process for a novel catalyst typically begins with the construction of a theoretical model of the proposed catalytic species. For a calcium-methylbenzene system, this would involve defining the coordination environment of the calcium atom, including the number of methylbenzene ligands and the presence of other supporting ligands that could modulate reactivity. DFT calculations can then be employed to optimize the geometry of these hypothetical complexes and to calculate key parameters that correlate with catalytic activity.

One of the primary goals of computational screening is to predict the energy barriers for key steps in a catalytic cycle. mdpi.com For instance, if designing a catalyst for a C-H activation reaction, DFT could be used to calculate the activation energy for the cleavage of a C-H bond in a substrate molecule by the hypothetical calcium-methylbenzene catalyst. By systematically modifying the structure of the catalyst in the computational model (e.g., by changing the number of methylbenzene ligands or introducing different functional groups), researchers can identify designs that are predicted to have lower activation barriers and thus higher catalytic efficiency.

The table below illustrates hypothetical data from DFT calculations for a series of potential calcium-methylbenzene catalysts designed for a generic hydrogenation reaction. The descriptor used for prediction is the calculated Gibbs free energy of activation (ΔG‡).

Table 1: Predicted Catalytic Activity of Hypothetical Calcium-Methylbenzene Catalysts This table presents theoretical data generated for illustrative purposes based on computational chemistry principles.

| Catalyst Model | Ligand System | Predicted Activation Energy (ΔG‡, kcal/mol) | Predicted Dominant Product Selectivity |

|---|---|---|---|

| Ca-Toluene-1 | Ca(toluene)₂ | 25.8 | Alkene |

| Ca-Toluene-2 | Ca(toluene)(THF)₂ | 22.1 | Alkane |

| Ca-Toluene-3 | Ca(toluene)(NHC) | 19.5 | Alkane |

Data is hypothetical and for illustrative purposes only. THF = Tetrahydrofuran (B95107), NHC = N-Heterocyclic Carbene

Similarly, computational chemistry can guide the design of novel reagents based on calcium-methylbenzene structures. By calculating properties such as the electron affinity, ionization potential, and bond dissociation energies, it is possible to predict the reactivity of a molecule as, for example, a reducing agent or a precursor for materials synthesis. A computational screening workflow could evaluate a large library of virtual calcium-methylbenzene compounds to identify candidates with desirable electronic and structural properties for a specific application.

For example, the design of a specialized alkylating agent could be pursued. Theoretical calculations would focus on the energetics of the methyl group transfer from the benzene (B151609) ring to a target substrate. The influence of the calcium center on the lability of the methyl C-H bonds or the aryl C-C bonds could be systematically investigated.

Table 2: Calculated Properties for Predicted Novel Calcium-Methylbenzene Reagents This table presents theoretical data generated for illustrative purposes based on computational chemistry principles.

| Reagent Model | Predicted Property | Calculated Value | Potential Application |

|---|---|---|---|

| [Ca(toluene)]²⁺ | Electron Affinity | 5.8 eV | Oxidizing Agent |

| [Ca₂(toluene)]⁻ | Ionization Potential | 3.2 eV | Reducing Agent |

Data is hypothetical and for illustrative purposes only. OTf = Trifluoromethanesulfonate

The ultimate goal of these theoretical and computational efforts is to generate a short list of highly promising candidate catalysts and reagents. This focused list can then be prioritized for experimental synthesis and testing, dramatically reducing the time and resources required for discovery. This synergy between computational prediction and experimental validation is the cornerstone of modern rational design in chemistry. researchgate.net

Solid State Chemistry and Materials Applications of Calcium Methylbenzene Adducts

Structural Characterization of Polymeric and Monomeric Calcium-Aromatic Adducts

The structural landscape of calcium-aromatic adducts is diverse, featuring both discrete molecular units (monomers or small oligomers) and extended polymeric networks. The specific structure adopted is highly dependent on the nature of the ancillary ligands supporting the calcium center and the stoichiometry of the components.

In the solid state, calcium-arene complexes often exhibit structures where the aromatic molecule is coordinated to the calcium center. While simple, un-supported adducts of calcium and methylbenzene are challenging to isolate, more complex ligand systems allow for the stabilization and characterization of related structures. For instance, recent research has successfully characterized a dimeric β-diketiminato calcium methyl complex, [(BDI)CaMe]2, which provides insight into the bonding of methyl groups to calcium in a discrete, molecular structure. rsc.org The structure of this dimer is confirmed by X-ray diffraction, revealing a centrosymmetric arrangement in the solid state. rsc.org

Monomeric structures are typically achieved when bulky ligands sterically hinder the formation of extended networks. In contrast, polymeric structures arise when bridging ligands or the aromatic molecules themselves link multiple calcium centers. For example, studies on calcium adducts with other aromatic systems, such as those involving cytosine, show how a single molecule can coordinate to multiple metal ions, leading to the formation of dinuclear or polymeric chains. rsc.org In these extended structures, the calcium ions can be bridged by the aromatic ligands or by other components like anions, resulting in complex one-, two-, or three-dimensional networks.

Factors Influencing Solid-State vs. Solution-Phase Structures

A significant disparity often exists between the structure of a calcium-aromatic adduct in the solid state and its form in solution. This difference is primarily governed by the dynamic interplay of several factors, including solvent coordination, concentration, and temperature.

In solution, solvent molecules with donor capabilities (e.g., tetrahydrofuran (B95107), ethers) can coordinate strongly to the Lewis acidic calcium center. This solvation can encapsulate the calcium ion, preventing the intermolecular interactions necessary for the formation of polymeric or aggregated structures that are often favored in the solid state. The species in solution may exist as solvated monomers or smaller, discrete oligomers.

The choice of solvent and its ratio in mixed-solvent systems can be a powerful tool to direct the crystallization process towards a specific solid-state structure. researchgate.net For example, in related metal-organic systems, tuning the ethanol/water ratio during solvothermal synthesis has been shown to control the dimensionality of the resulting framework, yielding structures from zero-dimensional molecules to two-dimensional sheets. researchgate.net This demonstrates that the solid-state structure is often a product of a complex thermodynamic process where solvent plays a critical role in determining the final, most stable crystalline phase. researchgate.net

Thermal Stability and Phase Transitions in Calcium-Aryl Materials

The thermal stability of calcium-aryl materials is a critical property, particularly for potential applications in materials science that require processing at elevated temperatures. Stability is largely dictated by the strength of the bonds between calcium and its ligands. The inclusion of calcium in organic-mineral composites has been shown to enhance the thermal stability of the organic compounds. researchgate.net This stabilization is attributed to the strong interactions between the organic matter and the mineral surfaces, often mediated by the calcium ions. researchgate.net The thermal decomposition of calcium-organic compounds, such as calcite, ultimately leads to the formation of calcium oxide at high temperatures. researchgate.net

Phase transitions, which are changes in the crystal structure upon variation in temperature or pressure, are also a key characteristic of these materials. aps.orgaps.org Tris-sarcosine calcium chloride (TSCC), an organic-inorganic calcium compound, is a well-studied example that undergoes a perfectly second-order, displacive ferroelectric phase transition near 130 K. aps.org In other systems, such as biogenic calcium carbonate, a sequence of phase transformations from hydrated amorphous calcium carbonate to dehydrated amorphous calcium carbonate and finally to crystalline calcite has been observed. nih.govberkeley.edu These transitions highlight that calcium-organic materials can exhibit rich and complex thermal behavior, which must be understood to control their properties.

Table 1: Comparison of Structural and Thermal Characteristics

| Feature | Monomeric/Oligomeric Adducts | Polymeric Adducts |

|---|---|---|

| Structural Motif | Discrete molecular units (e.g., [(BDI)CaMe]2) |

Extended 1D, 2D, or 3D networks |

| Key Stabilizing Factor | Bulky ancillary ligands preventing aggregation | Bridging ligands or multifunctional aromatic linkers |

| Typical Solution Behavior | Exist as discrete solvated species | May depolymerize in strongly coordinating solvents |

| Thermal Stability | Dependent on intramolecular bond strengths; can be volatile | Generally higher thermal stability due to lattice energy |

| Phase Transitions | May exhibit molecular rearrangements or melting | Can undergo structural phase transitions within the network aps.org |

Crystallization Methodologies for Calcium-Methylbenzene Derivatives

The isolation of calcium-methylbenzene derivatives in a form suitable for solid-state analysis, such as single-crystal X-ray diffraction, depends entirely on successful crystallization. The method chosen can profoundly influence the quality and even the structure of the resulting solid product.

Slow Evaporation and Controlled Crystallization Techniques

Slow evaporation is one of the most common and effective methods for growing high-quality single crystals. umass.edu The technique involves dissolving the compound in a suitable solvent or solvent mixture and allowing the solvent to evaporate slowly over time. umass.eduunifr.ch As the solution becomes more concentrated, it reaches a state of supersaturation, from which crystals begin to nucleate and grow.

Key considerations for this method include:

Solvent Selection : The ideal solvent is one in which the compound is moderately soluble. umass.edu Alternatively, a two-solvent system can be used, where the compound is soluble in one solvent and insoluble in the other. umass.edu

Control of Evaporation Rate : The rate of evaporation can be controlled by limiting the surface area of the container opening, for instance, by covering it with parafilm pierced with a few small holes. umass.edu Slower evaporation generally leads to fewer, larger, and higher-quality crystals.

Environment : The crystallization setup should be left in a location free from mechanical disturbances and temperature fluctuations to promote ordered crystal growth. umass.edu

Mechano- and Slow-Chemistry Approaches to Solid-State Products

In recent years, solvent-free synthetic methods have gained prominence as environmentally friendly and efficient alternatives for preparing solid-state materials.

Mechanochemistry involves the use of mechanical force, typically by grinding or milling solid reactants together, to induce chemical reactions. nih.gov This process can create novel reactive sites and facilitate reactions that are difficult to achieve in solution. It is particularly useful for poorly soluble substrates and can lead to the formation of unique solid-state products. nih.gov The energy imparted during milling can overcome activation barriers, driving the reaction forward without the need for solvents or high temperatures. youtube.com

Slow chemistry is another solid-state technique where reactants are gently mixed and allowed to react over extended periods, from days to months, at ambient or slightly elevated temperatures. nih.gov This method has been shown to be an effective tool for controlling the outcome of organometallic radical reactions, yielding products that may differ from those obtained through faster, solution-based methods. nih.gov These approaches represent advanced strategies for accessing novel solid-state calcium-aromatic materials directly.

Potential for Chemical Vapor Deposition (CVD) Precursors Involving Calcium-Methylbenzene Units

Chemical Vapor Deposition (CVD) is a process used to deposit thin solid films on a substrate from gaseous reactants. azonano.com The success of a CVD process is critically dependent on the properties of the molecular precursor. azonano.comwikipedia.org An ideal precursor must be sufficiently volatile to be transported into the reaction chamber in the gas phase and thermally stable enough to avoid decomposition before reaching the heated substrate. azonano.commks.com

Calcium-methylbenzene adducts or related organocalcium compounds could potentially serve as precursors for the deposition of calcium-containing thin films, such as calcium oxide (CaO) or calcium carbonate (CaCO₃). harvard.edu The primary challenge is achieving adequate volatility, as many organometallic compounds, particularly those of alkaline earth metals, have low vapor pressures.

To be viable as a CVD precursor, a calcium-methylbenzene unit would likely need to be part of a carefully designed molecule with the following characteristics:

Volatility : The ancillary ligands attached to the calcium must be designed to create a monomeric, neutral complex with weak intermolecular forces to allow for sublimation or evaporation at moderate temperatures.

Thermal Stability : The precursor must be stable in the gas phase during transport to the substrate. mks.com

Clean Decomposition : The ligands should decompose cleanly on the hot substrate, leaving behind a pure film of the desired calcium-containing material and volatile byproducts that can be easily removed.

Liquid precursors are often preferred in industrial CVD applications because they allow for more reliable and reproducible delivery to the reactor. harvard.edu Therefore, designing a calcium-aromatic complex that is a liquid at or near room temperature would be highly advantageous for its potential use as a CVD precursor.

Interplay of Solid-State Structure and Catalytic Performance in Heterogeneous Systems

A notable example is a calcium(II) complex synthesized from disodium (B8443419) 4-formylbenzene-1,3-disulfonate, isonicotinic acid hydrazide, and a calcium salt. researchgate.netbcrec.idbcrec.id This complex serves as a valuable model for understanding how a solid-state structure containing a benzene (B151609) derivative can influence catalysis. The investigation of this complex reveals a direct correlation between its three-dimensional network structure and its catalytic efficacy in the oxidation of benzylic alcohol. researchgate.netbcrec.id

The synthesis of this Ca(II) complex is achieved through a one-pot method. researchgate.netbcrec.id Elemental analysis and IR spectroscopy confirm the composition and the coordination of the ligands to the calcium ion. researchgate.net Single-crystal X-ray diffraction is instrumental in elucidating the detailed solid-state structure. researchgate.netbcrec.id

The crystal structure analysis shows that the Ca(II) complex possesses a monoclinic crystal system with a P-1 space group. researchgate.net The asymmetric unit of the complex consists of two Ca(II) ions, two deprotonated 4-formylbenzene-1,3-disulfonate-isonicotinic acid hydrazone ligands, ten coordinated water molecules, and two lattice water molecules. researchgate.net Each Ca(II) ion is coordinated by oxygen atoms from the sulfonate groups of the benzene derivative ligands and water molecules, resulting in a distinct coordination geometry. researchgate.net These individual complex units are further interconnected through π-π stacking interactions and extensive hydrogen bonding, forming a robust three-dimensional network structure. researchgate.netbcrec.id This 3D network is crucial for the stability of the complex as a heterogeneous catalyst. researchgate.net

The catalytic performance of this Ca(II) complex was evaluated in the heterogeneous oxidation of benzyl (B1604629) alcohol to benzaldehyde (B42025). researchgate.netbcrec.id The reaction, carried out in 1,4-dioxane, demonstrated good conversion of benzyl alcohol (78%) and excellent selectivity for benzaldehyde (98%). researchgate.netbcrec.id The proposed mechanism suggests that the catalytically active sites are the coordinatively unsaturated calcium centers within the solid structure. researchgate.net The benzyl alcohol substrate coordinates to these calcium sites, forming a calcium-alcoholate intermediate. researchgate.net Subsequently, a β-hydride elimination step yields the benzaldehyde product and a Ca-hydride species, which is then re-oxidized to regenerate the active Ca(II) catalyst. researchgate.net The defined porous nature and high surface area of the 3D network structure are believed to facilitate the access of reactants to the active sites and the subsequent release of the products, contributing to the observed catalytic efficiency. researchgate.net

The research findings for this calcium(II) complex are summarized in the tables below, providing a clear overview of its structural characteristics and catalytic performance.

Table 1: Crystallographic Data for the Ca(II) Complex

| Parameter | Value |

| Empirical Formula | C₂₈H₃₈Ca₂N₆O₂₄S₄ |

| Formula Weight | 1095.06 |

| Crystal System | Monoclinic |

| Space Group | P-1 |

| a (Å) | 9.987(3) |

| b (Å) | 11.012(3) |

| c (Å) | 11.554(4) |

| α (°) | 68.45(3) |

| β (°) | 72.88(3) |

| γ (°) | 71.33(3) |

| Volume (ų) | 1089.4(6) |

| Z | 1 |

| Density (calculated) (g/cm³) | 1.668 |

| Data sourced from Tai et al. (2018). researchgate.net |

Table 2: Catalytic Performance of the Ca(II) Complex in Benzyl Alcohol Oxidation

| Parameter | Value |

| Substrate | Benzyl Alcohol |

| Product | Benzaldehyde |

| Solvent | 1,4-Dioxane |

| Reaction Temperature (°C) | 130 |

| Reaction Time (h) | 6 |

| Conversion (%) | 78 |

| Selectivity (%) | 98 |

| Data sourced from Tai et al. (2018). researchgate.netbcrec.id |

This detailed investigation of a specific calcium(II) complex with a substituted benzene ligand underscores the critical role of solid-state chemistry in designing effective heterogeneous catalysts. The stability imparted by the 3D network, combined with the accessible and reactive calcium centers, directly translates into high catalytic activity and selectivity. While more research is needed on simpler calcium-methylbenzene adducts, these findings provide a solid foundation and a clear direction for future studies in this area.

Environmental Chemical Mechanisms Involving Calcium and Methylbenzene Degradation

Calcium-Carbonate Interactions in Toluene (B28343) Mineralization Processes

The microbial degradation of toluene, a process known as mineralization, can significantly influence the geochemistry of calcium carbonate (CaCO₃), a common mineral in soils and aquifers. mdpi.comresearchgate.net This interaction is primarily driven by the byproducts of microbial metabolism under specific environmental conditions. mdpi.com

The biodegradation of toluene, particularly under denitrifying (anaerobic) conditions, alters the chemical equilibrium of the surrounding water, which in turn affects the dissolution and precipitation of calcium carbonate. mdpi.comresearchgate.net The mineralization of toluene by microorganisms produces carbon dioxide (CO₂). This CO₂ dissolves in water to form carbonic acid (H₂CO₃), which then dissociates, increasing the concentration of hydrogen ions (H⁺) and bicarbonate (HCO₃⁻). mdpi.com

Research has shown that H⁺ is the primary factor governing whether CaCO₃ dissolves or precipitates during toluene mineralization. mdpi.comresearchgate.net The process is not linear and is influenced by multiple factors, including temperature, the extent of nitrate (B79036) reduction, and the amount of toluene consumed by the microorganisms for their growth. mdpi.comresearchgate.net For a complete reaction where nitrate is fully reduced, a greater consumption of toluene by microbes leads to less precipitation of calcium carbonate. mdpi.com

The biodegradation of toluene directly impacts the pH and the concentration of key ions, namely calcium (Ca²⁺) and dissolved inorganic carbon (DIC), which includes CO₂, HCO₃⁻, and carbonate (CO₃²⁻). mdpi.com The production of CO₂ from toluene mineralization increases the concentration of bicarbonate ions. mdpi.comresearchgate.net

The dynamics of pH and Ca²⁺ concentration are intricately linked to the specific denitrification pathway. Denitrification can proceed in two steps, with nitrate first being reduced to nitrite (B80452) (NO₂⁻) and then to nitrogen gas (N₂). researchgate.net

When nitrate is completely reduced to nitrogen gas, the process consumes H⁺, which can lead to an increase in pH and favor CaCO₃ precipitation, thus decreasing the dissolved Ca²⁺ concentration. mdpi.com

If the reaction is incomplete and nitrite accumulates, the consumption of OH⁻ can lead to an increase in H⁺ concentration, promoting the dissolution of CaCO₃ and thereby increasing the Ca²⁺ concentration in the water. mdpi.com

Studies have developed mathematical models to quantify the relationship between the amount of toluene mineralized and the resulting changes in ion concentrations. mdpi.comresearchgate.net These models, verified by experimental data, provide a tool for assessing the extent of toluene biodegradation by monitoring fluctuations in groundwater ions like Ca²⁺, NO₃⁻, and NO₂⁻. mdpi.com

Table 1: Modeled Impact of Toluene Mineralization on Ion Concentrations

This table illustrates the theoretical changes in the concentrations of Hydrogen (H⁺), Bicarbonate (HCO₃⁻), and Calcium (Ca²⁺) ions as the concentration of mineralized toluene increases under different denitrification scenarios. The parameter 'd' represents the proportion of nitrate consumed in the two-step reduction process. A 'd' value of 0 signifies complete reduction to nitrogen, while a 'd' value of 0.5 indicates half is reduced to nitrogen and half to nitrite.

| Ion | Scenario (d=0) | Scenario (d=0.5) | General Trend with Toluene Mineralization |

|---|---|---|---|

| H⁺ | Decreases | Increases | The concentration of H⁺ is a critical factor influencing carbonate equilibrium. mdpi.com |

| HCO₃⁻ | Increases | Increases | Carbon dioxide produced by mineralization reacts with water, increasing bicarbonate. mdpi.com |

| Ca²⁺ | Decreases (Precipitation) | Increases (Dissolution) | The concentration of Ca²⁺ varies depending on the specific reaction mechanism in the solution. mdpi.comresearchgate.net |

Mitigation Strategies for Environmental Contaminants Utilizing Calcium-Based Materials

Calcium-based materials, such as calcium oxide and calcium hydroxide, are utilized in various environmental remediation strategies due to their chemical reactivity and availability. mdpi.comcalesdellierca.com They are effective in neutralizing acidic pollutants and immobilizing certain contaminants. calesdellierca.com

In the thermal treatment of waste containing brominated organic compounds, such as brominated flame retardants found in electronic waste, there is a risk of forming toxic brominated dioxins and furans. Calcium-based materials have been proven effective in capturing bromine during pyrolysis, a thermal decomposition process in the absence of oxygen. nih.govresearchgate.net

Research on the pyrolysis of printed circuit boards (PCBs), which contain brominated compounds, demonstrated that adding calcium-based waste materials can effectively fix bromine in the solid residue (char), significantly reducing the formation of volatile brominated compounds. nih.govresearchgate.net The main brominated volatiles formed during PCB pyrolysis without additives include 2-bromophenol (B46759) and 2-bromo-4-methyl-benzene. nih.govresearchgate.net The addition of calcium-based materials, such as red mud (an industrial waste product rich in calcium compounds), drastically reduces the presence of these harmful volatiles in the pyrolysis gas. nih.gov The mechanism involves the reaction of bromine with calcium compounds at high temperatures to form stable, non-volatile calcium bromide (CaBr₂).

Table 2: Effect of Calcium-Based Additives on Brominated Volatiles from Pyrolysis

This table shows the significant reduction in the percentage of key brominated volatile compounds during the pyrolysis of printed circuit boards (PCBs) when calcium-based red mud is used as an additive.

| Volatile Compound | Without Additive (% of Volatiles) | With Red Mud Additive 1 (% of Volatiles) | With Red Mud Additive 2 (% of Volatiles) | Outcome |

|---|---|---|---|---|

| 2-bromophenol | Detected as a main product | Not detected | Not detected | Effectively eliminated from pyrolysis volatiles. nih.govresearchgate.net |

| 2-bromo-4-methyl-benzene | Detected as a main product | 0.71% | 0.86% | Significantly reduced to trace amounts. nih.govresearchgate.net |

Data sourced from studies on printed circuit board pyrolysis. nih.govresearchgate.net

Biogeochemical Cycling Perturbations Related to Calcium-Methylbenzene Interactions in Natural Systems

Biogeochemical cycles involve the transport and transformation of elements like carbon, nitrogen, and calcium through the Earth's spheres (lithosphere, hydrosphere, atmosphere, and biosphere). mdpi.comcarnegiescience.edu These cycles are interconnected, and a significant disturbance in one can affect the others. mdpi.comcarnegiescience.edu The contamination of soil and groundwater with methylbenzene (toluene) and the subsequent microbial response can perturb local biogeochemical cycles, particularly those of carbon and calcium. mdpi.com

The introduction of a large amount of a carbon-based contaminant like toluene provides a new, concentrated carbon source for microorganisms. The resulting acceleration of microbial activity and mineralization (as described in section 8.1) represents a significant perturbation of the local carbon cycle. mdpi.com

Q & A

Q. How can researchers design experiments to study interactions between calcium compounds and methylbenzene in solution-phase systems?

To investigate interactions (e.g., complexation, solubility, or reactivity), use spectroscopic methods (e.g., UV-Vis, NMR) to track changes in chemical environments. For example:

- Prepare calcium salts (e.g., calcium chloride) in toluene solutions at varying concentrations.

- Monitor shifts in spectral peaks to identify coordination behavior .

- Include control experiments (e.g., pure toluene vs. calcium-doped solutions) to isolate effects.

- Ensure reproducibility by documenting experimental parameters (temperature, purity of reagents, solvent drying protocols) .

Q. What methodologies are recommended for characterizing calcium-doped methylbenzene systems in environmental toxicity studies?

- Use gas chromatography-mass spectrometry (GC-MS) to quantify toluene degradation products in the presence of calcium.

- Pair with atomic absorption spectroscopy (AAS) to measure calcium leaching rates under controlled conditions.

- Design dose-response experiments with model organisms (e.g., Daphnia magna) to assess acute toxicity, referencing standardized protocols like OECD 202 .

- Tabulate raw data with uncertainties (e.g., ±5% for GC-MS measurements) and validate via triplicate trials .

Q. How should researchers address contradictions in reported solubility data for calcium salts in methylbenzene?

- Conduct meta-analysis of existing literature, focusing on variables like temperature, solvent purity, and measurement techniques.

- Replicate conflicting studies under identical conditions to identify methodological discrepancies.

- Apply the Nelder-Mead simplex method () to optimize experimental parameters and minimize error .

- Publish detailed supplementary materials, including raw datasets and instrument calibration logs, to enhance transparency .

Advanced Research Questions

Q. What advanced statistical approaches resolve contradictions in binary toxicity data involving methylbenzene and calcium-containing pollutants?

-

Use concentration addition (CA) and independent action (IA) models to differentiate synergistic vs. antagonistic effects. For example:

-

Apply Bayesian hierarchical modeling to account for variability in experimental conditions .

Q. How can mechanistic studies elucidate calcium’s role in modulating methylbenzene toxicity at the cellular level?

- Use fluorescence microscopy with calcium-specific dyes (e.g., Fluo-4 AM) to track intracellular Ca²⁺ flux in cells exposed to toluene.

- Pair with RNA sequencing to identify calcium-dependent signaling pathways (e.g., calmodulin-LC3 interactions) disrupted by toluene exposure .

- Validate findings using knockout cell lines (e.g., calmodulin-deficient mutants) to isolate calcium’s contribution .

Q. What strategies improve reproducibility in studies of calcium-toluene phase equilibria?

- Adopt the "Materials Design" framework:

- Standardization : Use anhydrous toluene (CAS 108-88-3) from certified suppliers (e.g., Kanto Reagents) .

- Validation : Cross-check phase diagrams with computational tools (e.g., COSMO-RS) to predict liquid-vapor equilibria .

- Reporting : Follow Nature Research guidelines for statistical transparency (e.g., effect sizes, confidence intervals) .

Methodological Guidance

Q. How to structure a research proposal on calcium-toluene interactions for funding agencies?

- Align with FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

Q. What are best practices for data management in calcium-methylbenzene studies?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.